2-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide
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Overview
Description
2-Methoxy-N-(2-methylbut-3-yn-2-yl)benzamide is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a methoxy group, a benzamide moiety, and a 2-methylbut-3-yn-2-yl substituent. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-methylbut-3-yn-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-methylbut-3-yn-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-Methoxy-N-(2-methylbut-3-yn-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(2-methylbut-3-yn-2-yl)benzamide: Similar structure but lacks the methoxy group.
2-Methyl-3-butyn-2-ol: Contains a similar 2-methylbut-3-yn-2-yl group but lacks the benzamide moiety.
Uniqueness
2-Methoxy-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to the presence of both the methoxy group and the benzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
39108-83-3 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C13H15NO2/c1-5-13(2,3)14-12(15)10-8-6-7-9-11(10)16-4/h1,6-9H,2-4H3,(H,14,15) |
InChI Key |
DYWSRTILTFQPCX-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)NC(=O)C1=CC=CC=C1OC |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
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